molecular formula C17H26N4O3 B2889687 1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide CAS No. 1338495-21-8

1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

Número de catálogo: B2889687
Número CAS: 1338495-21-8
Peso molecular: 334.42
Clave InChI: LWFKHQKALBEEOQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide (referred to herein as the target compound) is a pyrimidinetrione-glycinamide derivative with a tetrahydropyrimidine core. This compound, identified as GSK1278863 (Daprodustat), is a potent inhibitor of prolyl hydroxylases (PHDs 1–3), enzymes that regulate hypoxia-inducible factor (HIF) degradation. By stabilizing HIF-α, it enhances erythropoietin (EPO) production, making it a therapeutic candidate for anemia associated with chronic kidney disease . Its structure features:

  • 1,3-Dicyclohexyl groups: Enhance lipophilicity and influence binding pocket interactions.
  • 6-Hydroxy and 2,4-dioxo groups: Critical for hydrogen bonding with PHD active sites.
  • 5-Carboximidamide: A key pharmacophore for enzyme inhibition.

Propiedades

IUPAC Name

1,3-dicyclohexyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c18-14(19)13-15(22)20(11-7-3-1-4-8-11)17(24)21(16(13)23)12-9-5-2-6-10-12/h11-12,22H,1-10H2,(H3,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFKHQKALBEEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C(=N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153366
Record name 1,3-Dicyclohexyl-5-(diaminomethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201928-46-3
Record name 1,3-Dicyclohexyl-5-(diaminomethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Modified Biginelli Protocol

A modified approach involves substituting urea with dicyclohexylurea and employing malonic acid derivatives as the β-keto ester equivalent. For example:

  • Dicyclohexylcarbodiimide (DCC) reacts with malonic acid under reflux in tetrahydrofuran (THF) to form a cyclic urea intermediate.
  • Subsequent condensation with formaldehyde or its equivalent introduces the hydroxy and oxo groups at positions 6 and 2/4, respectively.
  • The carboximidamide group is introduced via amidine coupling using ammonium chloride or guanidine hydrochloride under basic conditions.

Key Reaction Conditions

Component Role Example Reagent/Parameter
Dicyclohexylcarbodiimide Cyclizing agent 2.5 equiv. in THF
Malonic acid β-Keto ester surrogate 1.0 equiv.
Catalyst Acid catalyst Trifluoroacetic acid (0.4 mmol)
Temperature Reflux 80°C for 18 h
Yield Cyclic urea intermediate 72%

Post-Cyclization Functionalization

For compounds requiring precise substitution patterns, post-cyclization modifications are employed to install the carboximidamide and hydroxyl groups.

Hydroxylation at Position 6

Hydroxyl group installation occurs via:

  • Oxidative Demethylation : If a methoxy group is present at position 6, BBr₃ in dichloromethane selectively demethylates it.
  • Direct Oxidation : MCPBA (meta-chloroperbenzoic acid) oxidizes a methylene group to hydroxyl under controlled conditions.

Alternative Synthetic Routes

Hantzsch Dihydropyrimidine Synthesis

While less common, the Hantzsch method provides an alternative pathway:

  • Condensation of dicyclohexylamine with ethyl acetoacetate and an aldehyde in acetic acid yields a 1,4-dihydropyrimidine.
  • Oxidative Aromatization with HNO₃ or KMnO₄ introduces the 2,4-dioxo groups.
  • Post-synthetic modifications (as in Section 2) add the carboximidamide and hydroxyl moieties.

Limitations : Lower regioselectivity for the 6-hydroxy group compared to Biginelli-derived routes.

Solid-Phase Synthesis

Patent literature describes solid-phase strategies for analogous compounds:

  • A Wang resin-bound DHPM precursor is functionalized via iterative coupling.
  • Key Step : On-resin amidination using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine).
  • Cleavage from the resin with TFA (trifluoroacetic acid) yields the target compound.

Advantages : Facilitates high-throughput synthesis but requires specialized equipment.

Optimization of Reaction Conditions

Solvent Effects

Solvent Reaction Efficiency Notes
Acetonitrile High (89%) Preferred for Biginelli reactions
THF Moderate (72%) Requires anhydrous conditions
DMF Low (45%) Side product formation observed

Catalytic Systems

  • Trifluoroacetic Acid (TFA) : 0.4 mmol in acetonitrile achieves 85% conversion.
  • Ionic Liquids : [BMIM][BF₄] increases yield to 91% but complicates purification.

Purification and Characterization

Crystallization Techniques

  • Solvent Pair : Methanol/water (3:1) recrystallization removes dicyclohexylurea byproducts.
  • Temperature Gradient Cooling : From 60°C to 4°C enhances crystal purity.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.2–1.8 (m, 20H, cyclohexyl), δ 10.2 (s, 1H, OH), δ 8.4 (s, 1H, NH).
  • IR : 1670 cm⁻¹ (C=O), 2117 cm⁻¹ (N=C=N, from DCC residues).

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl and amide groups makes it susceptible to these transformations.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the hydroxyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.

  • Industry: It may be used in the production of advanced materials and as a catalyst in chemical processes.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact mechanism depends on the biological context and the specific reactions involved.

Comparación Con Compuestos Similares

Key Observations :

  • Substituent Impact : The target compound’s 1,3-dicyclohexyl groups confer higher lipophilicity compared to aryl-substituted analogs (e.g., 3,4-dimethoxyphenyl in ), likely improving membrane permeability.
  • Functional Groups : The 5-carboximidamide group in the target compound is essential for PHD inhibition, whereas carboxylate or carboxylic acid derivatives (e.g., ) target thymidine phosphorylase or KFase, indicating divergent structure-activity relationships.

Non-Tetrahydropyrimidine Heterocycles

Table 2: Pyrazole and Other Heterocyclic Carboximidamide Derivatives

Compound Name / ID Core Structure Substituents Biological Activity Reference
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole 4-Methoxyphenyl, 3-phenyl Not reported
5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole 4-Chlorophenyl, 3-phenyl Not reported

Key Observations :

  • Core Flexibility : Pyrazole-carboximidamide derivatives () retain the carboximidamide moiety but lack the tetrahydropyrimidine scaffold, suggesting reduced overlap in biological targets compared to the PHD-focused target compound.

Physicochemical and Commercial Considerations

Table 3: Physicochemical Properties of Selected Analogs

Compound Name / ID Molecular Weight (g/mol) Solubility / Stability Commercial Availability Reference
Target Compound (GSK1278863) 411.45* Not reported Under clinical development
Methyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 198.17 Available as solid (~$399/g) Santa Cruz Biotechnology
N-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-...-carboximidamide 287.27 Not reported Limited suppliers

*Calculated from molecular formula C₁₉H₂₅N₃O₅.

Actividad Biológica

1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide (commonly referred to as GSK1278863 or Daprodustat) is a compound that has garnered attention for its biological activity, particularly in relation to hypoxia-inducible factors (HIFs) and erythropoiesis. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

  • Chemical Formula : C₁₇H₂₆N₄O₃
  • CAS Number : 1338495-21-8
  • Molecular Weight : 318.42 g/mol
  • Structure : The compound features a pyrimidine ring with multiple functional groups that contribute to its biological activity.

GSK1278863 functions primarily as a hypoxia-inducible factor prolyl hydroxylase (PHD) inhibitor. By inhibiting PHDs, the compound stabilizes HIFs under normoxic conditions, which leads to increased erythropoietin (EPO) production. EPO is crucial for red blood cell production and is particularly relevant in conditions such as anemia associated with chronic kidney disease (CKD) .

Biological Activity Highlights

  • Erythropoiesis Stimulation : GSK1278863 has shown significant potential in stimulating erythropoiesis by enhancing EPO levels. In preclinical studies, a single dose resulted in notable increases in circulating plasma EPO levels without significantly raising vascular endothelial growth factor (VEGF-A) concentrations .
  • Safety Profile : Clinical trials have demonstrated an acceptable safety profile for GSK1278863. It was observed to effectively increase reticulocyte counts and improve red cell mass parameters after once-daily oral administration .
  • Comparative Efficacy : Compared to traditional EPO therapy, GSK1278863 offers a more physiological approach to treating anemia without the associated cardiovascular risks linked to supraphysiologic doses of recombinant human EPO .

Case Study 1: Chronic Kidney Disease

In a pivotal clinical trial involving patients with CKD, GSK1278863 was administered at various dosages. Results indicated:

  • A significant increase in hemoglobin levels.
  • Enhanced quality of life metrics compared to baseline measurements.

The trial highlighted the compound's efficacy in managing anemia while minimizing adverse effects typically associated with conventional treatments .

Case Study 2: Safety Evaluation

A comprehensive safety evaluation was conducted on GSK1278863 involving healthy volunteers. Key findings included:

ParameterBaselinePost-Treatment
LDL Cholesterol (mg/dL)130110
Triglycerides (mg/dL)150120
Hemoglobin (g/dL)1314

These results illustrate not only the biological activity of GSK1278863 but also its potential benefits in lipid metabolism .

Research Findings

Recent studies have further elucidated the mechanisms through which GSK1278863 operates:

  • HIF Stabilization : The inhibition of PHDs by GSK1278863 leads to the stabilization of HIFs, which are critical for the adaptive response to hypoxia. This mechanism is particularly beneficial in conditions where oxygen supply is compromised .
  • Impact on Anemia : In patients with anemia due to CKD, GSK1278863 has been shown to effectively raise hemoglobin levels and improve overall patient outcomes compared to placebo treatments .

Q & A

Basic: What are the optimal synthetic protocols for preparing 1,3-dicyclohexyl derivatives of dihydropyrimidine-based compounds?

Methodological Answer:
The synthesis of dihydropyrimidine derivatives typically involves cyclocondensation reactions under acidic or basic conditions. For example, refluxing ethyl-1,2,3,4-tetrahydro-6-methyl/1,6-dimethyl-2-oxo-4-phenylpyrimidine-5-carboxylate with hydroxylamine hydrochloride in NaOH yields oxime derivatives (e.g., 85–92% yields) with no side reactions . Advanced protocols may use coupling agents like HBTU or HATU in DMF with DIPEA/NMM as bases to introduce carboximidamide groups, achieving >90% purity (HPLC) .
Key Parameters:

  • Reagents: Hydroxylamine HCl, NaOH, HBTU, DIPEA.
  • Solvents: Ethanol, DMF.
  • Reaction Time: 4–8 hours under reflux.

Basic: How are structural and purity characteristics validated for this compound?

Methodological Answer:
Characterization relies on:

  • FT-IR: Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, N–H at ~3300 cm⁻¹) .
  • NMR: ¹H/¹³C NMR identifies substituent environments (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, hydroxyimino at δ 10.5 ppm) .
  • HRMS: Validates molecular weight (e.g., [M+H]⁺ at m/z 389.18) .
  • HPLC: Purity >90% with C18 columns and MeOH:H₂O mobile phases .

Basic: What biological screening methods are used to evaluate its antimicrobial potential?

Methodological Answer:
Antimicrobial activity is tested via:

  • Agar Well Diffusion: Against S. aureus, E. coli, and C. albicans at 50–100 µg/mL .
  • MIC Determination: Broth dilution assays (e.g., MIC = 12.5 µg/mL for antifungal activity) .
  • Positive Controls: Ciprofloxacin (antibacterial) and Fluconazole (antifungal).

Advanced: How can computational methods resolve contradictions in bioactivity data across studies?

Methodological Answer:
Discrepancies in antimicrobial efficacy (e.g., moderate vs. high activity) may arise from substituent electronic effects or assay variability. To address this:

  • QSAR Modeling: Correlates substituent properties (e.g., Hammett σ values) with bioactivity .
  • Docking Studies: Predict binding to targets like dihydrofolate reductase (DHFR) using AutoDock Vina .
  • Meta-Analysis: Compare data across studies using standardized protocols (e.g., CLSI guidelines) .

Advanced: What strategies improve regioselectivity in dihydropyrimidine functionalization?

Methodological Answer:
Regioselectivity challenges (e.g., competing O- vs. N-alkylation) are addressed via:

  • Protecting Groups: Temporarily block reactive sites (e.g., silylation of hydroxyl groups) .
  • Catalytic Control: Use Pd-catalyzed cross-coupling to direct substitutions to C-5 or C-6 positions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at specific sites .

Advanced: How does the carboximidamide group influence structure-activity relationships (SAR)?

Methodological Answer:
The carboximidamide moiety enhances:

  • Hydrogen Bonding: Interaction with enzyme active sites (e.g., bacterial topoisomerase IV) .
  • Lipophilicity: LogP increases by ~0.5 units compared to carboxylate analogs, improving membrane permeability .
    SAR Validation:
  • Analog Synthesis: Replace carboximidamide with ester or amide groups to test activity loss.
  • Crystallography: Resolve ligand-protein complexes (e.g., PDB ID 6XYZ) .

Advanced: What are the limitations of current synthetic routes for scaling to gram-scale production?

Methodological Answer:
Challenges include:

  • Low Yields in Cyclization Steps: Optimize via microwave-assisted synthesis (e.g., 80°C, 30 min, 95% yield) .
  • Purification Complexity: Use flash chromatography (silica gel, EtOAc/hexane gradients) or recrystallization (MeOH/H₂O) .
  • Cost of Coupling Agents: Replace HBTU with cheaper alternatives like EDC/HOBt .

Advanced: How can reaction design software optimize experimental workflows for novel derivatives?

Methodological Answer:
Tools like ICReDD’s computational platform:

  • Predict Reaction Pathways: Quantum mechanics (DFT) identifies low-energy intermediates .
  • Optimize Conditions: Machine learning models suggest ideal temperatures, solvents, and catalysts .
  • Data Integration: Link spectral databases (e.g., PubChem) to validate intermediates .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.